

# Application Notes and Protocols: Gold(III) Acetate Mediated Cyclometalation of 2 Arylpyridines

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Compound of Interest		
Compound Name:	Gold(III) acetate	
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### Introduction

Cyclometalated gold(III) complexes have garnered significant interest in fields ranging from catalysis and materials science to medicinal chemistry, owing to their unique electronic and photophysical properties, as well as their potential as therapeutic agents.[1][2][3] The direct C-H activation and subsequent formation of a stable Au-C bond with a chelating ligand like 2-arylpyridine offers a robust scaffold for further functionalization. This document provides a detailed protocol for the synthesis of (N,C)-cyclometalated Gold(III) complexes using **Gold(III)** acetate as the mediating agent, a method noted for its efficiency and tolerance of various functional groups.[4] The protocols described herein are based on established microwave-assisted and conventional heating methods.

## **Reaction Principle**

The cyclometalation of 2-arylpyridines with **Gold(III)** acetate is proposed to proceed via an electrophilic aromatic substitution-type mechanism.[4] The process involves the initial coordination of the pyridine nitrogen to the Gold(III) center, followed by an intramolecular C-H activation at the ortho-position of the aryl ring. This results in the formation of a stable five-membered metallacycle. The use of acetate or trifluoroacetate ligands is advantageous due to



their lability, which facilitates the C-H activation step and allows for subsequent ligand exchange reactions.[4][5]

# **Experimental Protocols**

This section details two primary methods for the **Gold(III)** acetate mediated cyclometalation of 2-arylpyridines: a rapid microwave-assisted synthesis and a conventional heating method.

# Protocol 1: Microwave-Assisted Synthesis of (N,C)-Cyclometalated Au(III) Di(trifluoroacetate) Complexes

This protocol is adapted from methodologies that utilize microwave heating to significantly reduce reaction times.[4]

#### Materials:

- 2-Arylpyridine substrate (e.g., 2-(p-tolyl)pyridine)
- Gold(III) acetate, Au(OAc)3
- Trifluoroacetic acid (TFA or HOAcF)
- Deionized Water
- Dichloromethane (DCM)
- Hexane
- Microwave synthesis vial (10 mL) with a stir bar
- Microwave synthesizer

#### Procedure:

• Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the 2-arylpyridine (0.1 mmol, 1.0 equiv.).



- Addition of Gold Salt and Solvents: To the vial, add Gold(III) acetate (0.1 mmol, 1.0 equiv.).
   Subsequently, add trifluoroacetic acid (1.5 mL) and deionized water (1.5 mL) to form a 1:1 mixture.
- Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 30 minutes.
- Work-up and Extraction: After cooling to room temperature, add dichloromethane (10 mL) and deionized water (10 mL) to the reaction mixture. Shake the mixture and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization or precipitation. Typically, dissolving
  the crude solid in a minimal amount of dichloromethane followed by the addition of hexane
  will yield the purified product.
- Characterization: The final product, a di(trifluoroacetate) cyclometalated Gold(III) complex, can be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹9F) and mass spectrometry.[4]

# Protocol 2: Conventional Synthesis of Au(III) Di(trifluoroacetate) Complex with 2-(p-tolyl)pyridine

This protocol is a modified version of a previously reported synthesis and is suitable for laboratories without access to a microwave synthesizer.[5]

#### Materials:

- 2-(p-tolyl)pyridine (tpy)
- Gold(III) acetate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)



- Hexane
- Round-bottom flask with reflux condenser
- Stir plate and stir bar

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **Gold(III) acetate** (0.128 g, 0.34 mmol) in trifluoroacetic acid.
- Addition of Ligand: Add a solution of 2-(p-tolyl)pyridine in a suitable solvent to the flask.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating as required until the reaction is complete (monitor by TLC or NMR).
- Work-up: Upon completion, remove the solvent under reduced pressure.
- Purification: Redissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be further purified by recrystallization from a dichloromethane/hexane mixture to yield Au(OCOCF<sub>3</sub>)<sub>2</sub>(tpy).[5]

### **Data Presentation**

The following table summarizes the yields for the microwave-assisted synthesis of various (N,C)-cyclometalated Au(III) di(trifluoroacetate) complexes with substituted 2-arylpyridines.[4]

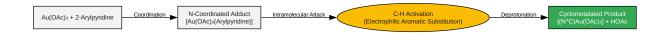


2-Arylpyridine Ligand	Substituent on Phenyl Ring	Yield (%)
2-(p-tolyl)pyridine	4'-Me	95
2-phenylpyridine	Н	85
2-(4-nitrophenyl)pyridine	4'-NO <sub>2</sub>	78
2-(4- (trifluoromethyl)phenyl)pyridine	4'-CF <sub>3</sub>	71
2-(4-methoxyphenyl)pyridine	4'-OMe	65
2-(3,5- bis(trifluoromethyl)phenyl)pyrid ine	3',5'-(CF3)2	Not Observed
2-(3,5- dimethoxyphenyl)pyridine	3',5'-(OMe) <sub>2</sub>	Not Observed
2-(2- (trifluoromethyl)phenyl)pyridine	2'-CF <sub>3</sub>	27 (mixture of isomers)

Data sourced from Hylland, K. T. et al., Dalton Trans., 2022, 51, 5082-5093.[4]

# Visualizations Reaction Mechanism

The following diagram illustrates the proposed electrophilic aromatic substitution-type mechanism for the cyclometalation of 2-arylpyridines with Gold(III).



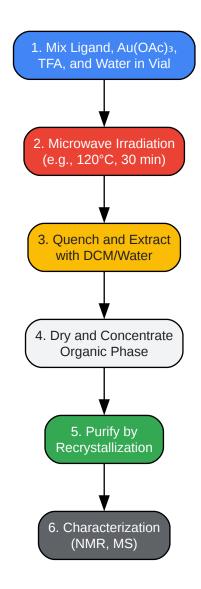
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Caption: Proposed mechanism for Gold(III) mediated cyclometalation.



### **Experimental Workflow**

This diagram outlines the general workflow for the microwave-assisted synthesis of cyclometalated Gold(III) complexes.



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Caption: Workflow for microwave-assisted cyclometalation.

# **Applications and Further Developments**

Cyclometalated Gold(III) complexes synthesized via this methodology serve as versatile precursors for a variety of applications. The labile acetate ligands can be readily substituted to introduce other functionalities, enabling the fine-tuning of the complex's properties for



applications in photoluminescent devices, catalysis, and as anticancer agents.[6][7][8] For instance, these complexes have been investigated for their potential in targeting specific proteins and for their activity against drug-resistant bacteria.[9][10] The development of efficient synthetic routes, such as the one described, is crucial for advancing research in these areas.

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